molecular formula C12H8Cl2N2O2 B8682399 2-[(2,5-Dichloro-4-pyridinyl)amino]benzoic acid

2-[(2,5-Dichloro-4-pyridinyl)amino]benzoic acid

Cat. No. B8682399
M. Wt: 283.11 g/mol
InChI Key: MIBYTTSXPOTSJN-UHFFFAOYSA-N
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Patent
US09446034B2

Procedure details

A mixture of 2,5-dichloro-4-iodopyridine (10 g, 36.5 mmol), 2-aminobenzoic acid (4.85 g, 35.4 mmol), DPEPhos [bis(2-diphenylphosphinophenyl)ether] (1.6 g, 2.97 mmol), palladium(II) acetate (160 mg, 0.713 mmol) and K3PO4 (20 g, 94 mmol) was degassed and heated at 120° C. (oil bath temp) for 20 h. After 20 h, LCMS showed there was 33% (relative to the desired product) starting material left. Added another 160 mg of Pd(OAc)2 to the mixture, and heated to 120° C. for another 24 h. LCMS showed conversion complete. The mixture was cooled to room temperature, followed by filtration, and washing with EtOAc. The solids were acidified to pH=7-8, followed by filtration. However, the mixture was a paste, and collected solids could not be dried completely. The solids (11 g) was acidified with 6N HCl to pH=1. The resulting paste was filtered, and washed with water and TBME. The solid was dried under vacuum over P2O5 for 2 days to give the title compound (7.32 g, 60.2% yield). MS: M(C12H8Cl2N2O2)=283.11, (M+H)+=283.8; 1H NMR (400 MHz, DMSO) ppm 13.6 (s, 1 H) 10.2 (s, 1 H) 8.3 (s, 1 H) 8.0 (d, 1 H) 7.6 (q, 2 H) 7.3 (s, 1 H) 7.2 (m, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Yield
60.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2OC2C=CC=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([NH:10][C:11]2[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=2[C:13]([OH:15])=[O:14])[C:5]([Cl:9])=[CH:4][N:3]=1 |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)I)Cl
Name
Quantity
4.85 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C=CC=C1)OC1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
K3PO4
Quantity
20 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
160 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
Added another 160 mg of Pd(OAc)2 to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C. for another 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
washing with EtOAc
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
collected solids could not
CUSTOM
Type
CUSTOM
Details
be dried completely
FILTRATION
Type
FILTRATION
Details
The resulting paste was filtered
WASH
Type
WASH
Details
washed with water and TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was dried under vacuum over P2O5 for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC1=C(C(=O)O)C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 60.2%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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